3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-15(16(18)17-12-7-3-2-4-8-12)20-14-10-6-5-9-13(14)19-11/h2-11,15H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVWPKUSSVTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-methyl-2,3-dihydro-1,4-benzodioxine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carboxamide group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodioxine Ring
2,3-Dihydro-1,4-benzodioxin-2-carboxamide (Unsubstituted)
- Structure : Lacks methyl and phenyl groups.
- Properties : Simpler scaffold with reduced steric hindrance. Used as a precursor for functionalized derivatives .
- Applications : Intermediate in synthesizing bioactive molecules (e.g., anti-hypertensive agents) .
3-Methyl Substitution (Target Compound)
Variations in the Carboxamide Substituents
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Features a 4-ethylphenyl group instead of phenyl.
- Properties : Increased lipophilicity due to the ethyl group, which may improve membrane permeability but reduce solubility .
- Comparison : The ethyl group’s bulkiness could alter binding interactions in biological targets compared to the target compound’s phenyl group.
(2S)-N-Methyl-N-Phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Includes an N-methyl group and stereochemical specificity (S-configuration).
- Properties : The N-methyl group reduces hydrogen-bonding capacity but may enhance metabolic resistance. Stereochemistry influences chiral recognition in enzyme interactions .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Substituted with electron-withdrawing Cl and CF₃ groups.
- The CF₃ group improves bioavailability through fluorine’s lipophilic effects .
Functional Group Additions and Modifications
N-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Chloroacetyl group introduces reactivity.
- Applications : Likely serves as a prodrug or synthetic intermediate for further derivatization .
N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structure: Cyano group at the 3-position of the phenyl ring.
Complex Derivatives with Heterocycles
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Incorporates furan and sulfone groups.
- Properties : Enhanced solubility due to polar sulfone; furan enables π-π stacking interactions. Such modifications are common in kinase inhibitors .
N-[1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Combines benzodioxine with thiophene and pyrazole.
- Applications: Potential use in anti-inflammatory or anticancer agents due to thiophene’s electronic diversity .
Key Data Table: Structural and Pharmacological Comparisons
Biological Activity
3-Methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 271.30 g/mol. The compound features a benzodioxine core structure which is known for its diverse biological activities.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance, certain derivatives were shown to inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. One study identified a related compound with an IC50 value of 26 nM against CETP, indicating strong inhibitory activity and favorable pharmacokinetic properties .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that derivatives of benzodioxine structures can inhibit the entry of viruses like SARS-CoV-2 into host cells by targeting specific proteins involved in the viral life cycle . This suggests potential applications in developing antiviral therapeutics.
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound. Studies have shown that compounds with similar structures exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for therapeutic applications in diseases where oxidative damage is a contributing factor.
Case Study 1: CETP Inhibition
In a study focusing on CETP inhibitors, researchers synthesized several derivatives of benzodioxine and evaluated their effects on lipid profiles in animal models. The most potent compound demonstrated significant increases in high-density lipoprotein cholesterol (HDL-C) levels in transgenic mice models . This finding underscores the potential for developing new lipid-modulating therapies based on the benzodioxine scaffold.
Case Study 2: Antiviral Screening
Another case study explored the antiviral effects of benzodioxine derivatives against SARS-CoV-2. The study reported that specific compounds could effectively block viral entry by targeting the spike protein interactions with host cell receptors . This highlights the therapeutic potential of such compounds in managing viral infections.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,4-benzodioxin carboxamides are synthesized using 2,3-dihydro-1,4-benzodioxin-6-amine as a starting material, reacted with acyl chlorides or activated esters in polar aprotic solvents like DMF. Reaction conditions often involve bases such as lithium hydride (LiH) or sodium carbonate (Na₂CO₃) to deprotonate intermediates and drive the reaction to completion . Purification via column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water) is critical to achieve >95% purity. Analytical techniques like HPLC or GC/MS should confirm purity .
Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in benzodioxin carboxamide derivatives?
- 1H-NMR : The methyl group at position 3 appears as a singlet (~δ 1.8–2.1 ppm), while the dihydrobenzodioxin protons resonate as multiplets (δ 4.2–4.5 ppm). The carboxamide NH proton is typically observed at δ 8.2–8.5 ppm .
- IR : Strong absorbance bands at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide moiety . Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or regioisomeric byproducts, necessitating iterative purification and spectral comparison with literature .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or α-glucosidase inhibition, using Ellman’s reagent or p-nitrophenyl-α-D-glucopyranoside, respectively . IC₅₀ values should be calculated with triplicate measurements and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can computational models predict the bioactivity of 3-methyl-N-phenyl-1,4-benzodioxine carboxamide derivatives?
Machine learning approaches, such as graph neural networks (EGNN), can predict binding affinities to targets like PD-1/PD-L1. These models use molecular descriptors (e.g., scaffold topology, electronic properties) trained on high-throughput screening data. For example, EGNN models identified [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives as high-potency inhibitors despite limited training data . Validation requires molecular docking (AutoDock Vina) and MD simulations (AMBER) to assess binding stability .
Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?
Discrepancies in bioactivity data may arise from:
- Stereochemical variations : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually .
- Solubility effects : Adjust assay solvents (e.g., DMSO concentration ≤1%) or employ pharmacokinetic modifiers like cyclodextrins .
- Enzyme isoform specificity : Profile activity against multiple isoforms (e.g., AChE vs. BuChE) using isoform-selective inhibitors .
Q. How are metabolic stability and toxicity profiles assessed for this compound class?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. High CYP3A4/CYP2D6 activity correlates with rapid clearance .
- Toxicity : Ames test (mutagenicity), hERG inhibition (patch-clamp electrophysiology), and hepatotoxicity screening (ALT/AST release in HepG2 cells) . Structural modifications (e.g., fluorine substitution) often improve metabolic stability .
Methodological Challenges
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Solvent-free conditions : Refluxing with DMF-DMA under solvent-free conditions reduces side reactions and improves yields (e.g., 75% for enaminone derivatives) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and enhances regioselectivity .
- Flow chemistry : Continuous flow systems minimize batch variability and enable real-time monitoring via inline IR .
Q. What advanced analytical techniques resolve complex spectral overlaps in NMR?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
